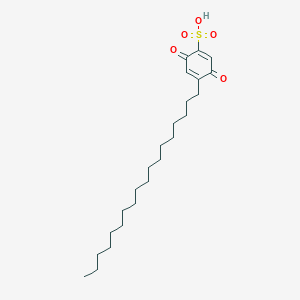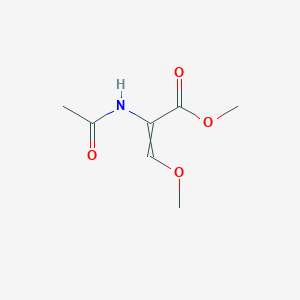
10-Azidoundec-10-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Azidoundec-10-enoic acid is an organic compound characterized by the presence of an azide group and a double bond within an eleven-carbon chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-azidoundec-10-enoic acid typically involves the reaction of olefinic esters with iodoazide. For instance, the reaction of iodoazide adducts with methanolic potassium hydroxide yields this compound and 10-oxoundecanoic acid . This method is efficient and provides a straightforward route to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction involving olefinic esters and iodoazide makes it feasible for industrial applications.
化学反应分析
Types of Reactions: 10-Azidoundec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in substitution reactions, forming triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions to form triazoles.
Major Products Formed:
Oxidation: 10-Oxoundecanoic acid.
Reduction: 10-Aminoundec-10-enoic acid.
Substitution: Various triazole derivatives.
科学研究应用
10-Azidoundec-10-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in bioconjugation techniques, particularly in the labeling of biomolecules.
Medicine: Research explores its potential in drug development, especially in the synthesis of bioactive molecules.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 10-azidoundec-10-enoic acid primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, facilitating the formation of triazole derivatives. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug synthesis.
相似化合物的比较
10-Nonadecenoic acid: Another long-chain unsaturated fatty acid with different functional groups.
10-Undecenoic acid: A structurally similar compound without the azide group, commonly used in the synthesis of polymers and bioactive molecules.
Uniqueness: 10-Azidoundec-10-enoic acid is unique due to the presence of both an azide group and a double bond within the same molecule. This combination allows for versatile chemical reactivity, making it a valuable compound in various synthetic and research applications.
属性
CAS 编号 |
92448-14-1 |
|---|---|
分子式 |
C11H19N3O2 |
分子量 |
225.29 g/mol |
IUPAC 名称 |
10-azidoundec-10-enoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-10(13-14-12)8-6-4-2-3-5-7-9-11(15)16/h1-9H2,(H,15,16) |
InChI 键 |
FCPJKMOUVIVRCZ-UHFFFAOYSA-N |
规范 SMILES |
C=C(CCCCCCCCC(=O)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)

![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)


